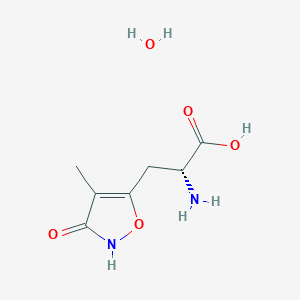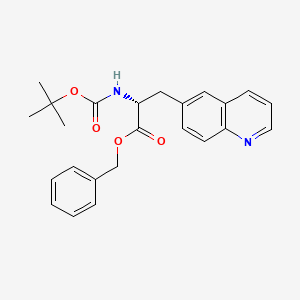
(R)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(quinolin-6-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(quinolin-6-yl)propanoate is a chiral compound with significant potential in various scientific fields. This compound features a benzyl group, a tert-butoxycarbonyl-protected amine, and a quinoline moiety, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(quinolin-6-yl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ®-2-amino-3-(quinolin-6-yl)propanoic acid and benzyl bromide.
Protection of the Amine Group: The amine group of ®-2-amino-3-(quinolin-6-yl)propanoic acid is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base like triethylamine.
Esterification: The protected amine is then esterified with benzyl bromide in the presence of a base such as potassium carbonate to yield ®-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(quinolin-6-yl)propanoate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
®-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(quinolin-6-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the quinoline moiety or reduce the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can be performed on the benzyl group or the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
®-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(quinolin-6-yl)propanoate has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the production of fine chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of ®-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(quinolin-6-yl)propanoate involves its interaction with specific molecular targets. The quinoline moiety can bind to enzymes or receptors, modulating their activity. The Boc-protected amine group can be deprotected under acidic conditions, allowing the free amine to participate in further biochemical interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(quinolin-6-yl)propanoate: The enantiomer of the compound with similar properties but different biological activity.
Quinoline derivatives: Compounds with a quinoline moiety that exhibit similar chemical reactivity.
Boc-protected amino acids: Compounds with a Boc-protected amine group used in peptide synthesis.
Uniqueness
®-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(quinolin-6-yl)propanoate is unique due to its chiral nature and the presence of both a quinoline ring and a Boc-protected amine. This combination of features makes it a valuable intermediate in the synthesis of complex molecules and a potential candidate for drug development.
Eigenschaften
CAS-Nummer |
1263376-14-2 |
|---|---|
Molekularformel |
C24H26N2O4 |
Molekulargewicht |
406.5 g/mol |
IUPAC-Name |
benzyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-quinolin-6-ylpropanoate |
InChI |
InChI=1S/C24H26N2O4/c1-24(2,3)30-23(28)26-21(22(27)29-16-17-8-5-4-6-9-17)15-18-11-12-20-19(14-18)10-7-13-25-20/h4-14,21H,15-16H2,1-3H3,(H,26,28)/t21-/m1/s1 |
InChI-Schlüssel |
YDLFVRLNUFQAAO-OAQYLSRUSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC2=C(C=C1)N=CC=C2)C(=O)OCC3=CC=CC=C3 |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CC1=CC2=C(C=C1)N=CC=C2)C(=O)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


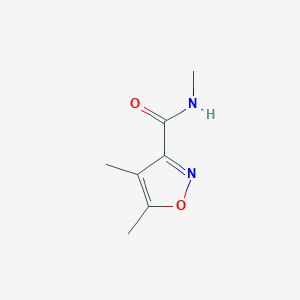
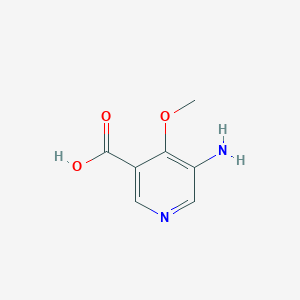
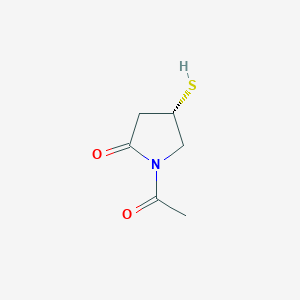



![2-Bromo-7-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12863696.png)
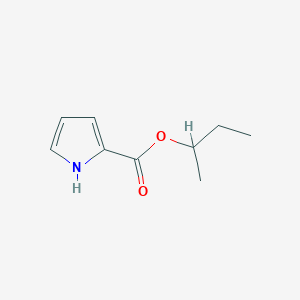
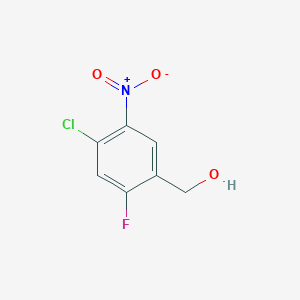

![2-(Methylthio)benzo[d]oxazole-6-acetonitrile](/img/structure/B12863718.png)
![2-Chloro-1-(2-iodobenzo[d]oxazol-4-yl)ethanone](/img/structure/B12863724.png)
![2-Cyano-N-naphtho[2,1-d]thiazol-2-yl-acetamide](/img/structure/B12863731.png)
